molecular formula C29H52N2 B14723397 10-(3,4-Dihydroquinolin-1(2h)-yl)-n,n-dipentyldecan-1-amine CAS No. 5429-95-8

10-(3,4-Dihydroquinolin-1(2h)-yl)-n,n-dipentyldecan-1-amine

Cat. No.: B14723397
CAS No.: 5429-95-8
M. Wt: 428.7 g/mol
InChI Key: MPWWHCUQGPDQNO-UHFFFAOYSA-N
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Description

10-(3,4-Dihydroquinolin-1(2H)-yl)-N,N-dipentyldecan-1-amine is a complex organic compound that features a quinoline derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-Dihydroquinolin-1(2H)-yl)-N,N-dipentyldecan-1-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the dipentylamine group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

10-(3,4-Dihydroquinolin-1(2H)-yl)-N,N-dipentyldecan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated amines.

Scientific Research Applications

10-(3,4-Dihydroquinolin-1(2H)-yl)-N,N-dipentyldecan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 10-(3,4-Dihydroquinolin-1(2H)-yl)-N,N-dipentyldecan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar quinoline structure and have been studied for their biological activity.

    Quinolines: These compounds are widely used in medicinal chemistry and have a range of biological activities.

Uniqueness

10-(3,4-Dihydroquinolin-1(2H)-yl)-N,N-dipentyldecan-1-amine is unique due to its specific structure, which combines a quinoline derivative with a dipentylamine group. This unique combination of functional groups gives the compound distinct chemical and biological properties, making it a valuable tool for research and development in various fields.

Properties

CAS No.

5429-95-8

Molecular Formula

C29H52N2

Molecular Weight

428.7 g/mol

IUPAC Name

10-(3,4-dihydro-2H-quinolin-1-yl)-N,N-dipentyldecan-1-amine

InChI

InChI=1S/C29H52N2/c1-3-5-15-23-30(24-16-6-4-2)25-17-11-9-7-8-10-12-18-26-31-27-19-21-28-20-13-14-22-29(28)31/h13-14,20,22H,3-12,15-19,21,23-27H2,1-2H3

InChI Key

MPWWHCUQGPDQNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)CCCCCCCCCCN1CCCC2=CC=CC=C21

Origin of Product

United States

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